molecular formula C21H21N3O7S B11659695 2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

Cat. No.: B11659695
M. Wt: 459.5 g/mol
InChI Key: AIGNYHZHYMVBDN-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 2,4-dinitrobenzoate is a complex organic compound with a molecular formula of C22H23N3O7S. This compound is known for its unique structural features, which include an ethoxy group, a piperidine ring, and a dinitrobenzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 2,4-dinitrobenzoate typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-(piperidine-1-carbothioyl)phenol with 2,4-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 2,4-dinitrobenzoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 2,4-dinitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C21H21N3O7S

Molecular Weight

459.5 g/mol

IUPAC Name

[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C21H21N3O7S/c1-2-30-19-12-14(20(32)22-10-4-3-5-11-22)6-9-18(19)31-21(25)16-8-7-15(23(26)27)13-17(16)24(28)29/h6-9,12-13H,2-5,10-11H2,1H3

InChI Key

AIGNYHZHYMVBDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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